3-((4-chlorophenyl)thio)-N-(m-tolyl)propanamide
Description
3-((4-Chlorophenyl)thio)-N-(m-tolyl)propanamide is a propanamide derivative featuring a 4-chlorophenylthio (S-linked 4-chlorophenyl) group at the C3 position and an m-tolyl (meta-methylphenyl) substituent on the amide nitrogen. Its molecular structure combines a thioether linkage, which enhances lipophilicity and metabolic stability, with a halogenated aromatic system (4-chlorophenyl) and a methyl-substituted aryl group (m-tolyl).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-3-2-4-14(11-12)18-16(19)9-10-20-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZASBICGPNEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)thio)-N-(m-tolyl)propanamide typically involves the reaction of 4-chlorothiophenol with an appropriate propanamide derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic substitution of the thiol group on the chlorophenyl ring, followed by the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)thio)-N-(m-tolyl)propanamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-((4-chlorophenyl)thio)-N-(m-tolyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(m-tolyl)propanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, their biological activities, synthesis yields, and key physicochemical properties:
Key Observations:
Structural Variations and Bioactivity: The 4-chlorophenylthio group in the target compound is shared with ’s analog, which includes a sulfamoylphenyl group. This sulfamoyl moiety may enhance solubility or target specificity compared to the simpler m-tolyl group . SC211 replaces the thioether with a piperazine ring, conferring dopamine receptor affinity. This highlights how nitrogen-containing heterocycles can shift activity toward CNS targets .
Synthesis Efficiency :
- Yields for related compounds range from 85% () to near-quantitative in optimized reactions. The Schotten-Baumann method () is efficient for amide bond formation, likely applicable to the target compound.
Physicochemical Properties :
- Melting points (e.g., 146–148°C in ) and solubility profiles (inferred from sulfamoyl groups in ) vary significantly with substituents. The 4-chlorophenylthio group may increase lipophilicity, impacting membrane permeability.
This suggests its utility as a versatile intermediate or lead candidate.
Biological Activity
3-((4-chlorophenyl)thio)-N-(m-tolyl)propanamide is an organic compound with significant potential for various biological activities, particularly in medicinal chemistry. Its unique chemical structure incorporates a thioether linkage, which enhances its lipophilicity and may influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant activities, and potential mechanisms of action.
Chemical Structure and Properties
The compound features several key functional groups:
- Thioether Linkage : The presence of a sulfur atom in the thioether enhances reactivity and biological interactions.
- Propanamide Group : This moiety is crucial for the compound's biological activity, potentially facilitating hydrogen bonding with target proteins.
- Chlorophenyl and m-Tolyl Groups : These aromatic rings contribute to the compound's lipophilicity and may enhance binding affinity to specific receptors or enzymes.
| Structural Feature | Description |
|---|---|
| Thioether | Enhances reactivity and interaction with biological targets |
| Propanamide | Facilitates hydrogen bonding with proteins |
| Chlorophenyl Group | Increases binding affinity and metabolic stability |
| m-Tolyl Group | Contributes to lipophilicity |
Anticancer Properties
Recent studies indicate that 3-((4-chlorophenyl)thio)-N-(m-tolyl)propanamide exhibits promising anticancer activity. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects.
- Cell Lines Tested :
- T-47D (breast cancer)
- MDA-MB-468 (breast cancer)
- SK-MEL-5 (melanoma)
The compound demonstrated inhibition percentages of approximately 84% against these cell lines, indicating its potential as an effective anticancer agent .
Antioxidant Activity
In addition to its anticancer properties, this compound has been investigated for its antioxidant capabilities. Antioxidants are essential in mitigating oxidative stress, which can lead to cellular damage and various diseases. Preliminary findings suggest that 3-((4-chlorophenyl)thio)-N-(m-tolyl)propanamide may exhibit significant antioxidant properties, although specific mechanisms remain to be fully elucidated .
While the precise mechanism of action for 3-((4-chlorophenyl)thio)-N-(m-tolyl)propanamide has not been completely defined, several hypotheses have emerged based on its structural features:
- Enzyme Inhibition : The thioether and amide functionalities may allow the compound to form hydrogen bonds with active sites of enzymes, inhibiting their activity.
- Receptor Modulation : The lipophilic nature of the chlorophenyl group could enhance binding to cellular receptors, potentially modulating signaling pathways involved in cancer progression.
- Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells, suggesting that this compound might also trigger apoptotic pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds similar to 3-((4-chlorophenyl)thio)-N-(m-tolyl)propanamide:
- Study A : A derivative exhibited IC50 values of 0.24 μM against EGFR, indicating strong inhibitory potential similar to that observed in this compound .
- Study B : Compounds with similar thioether linkages showed up to 90% inhibition in various cancer cell lines, reinforcing the potential efficacy of this structural motif .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
